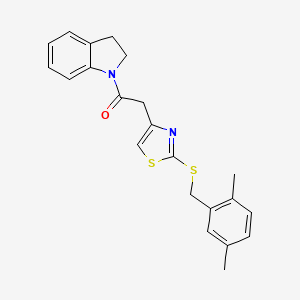

2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS2/c1-15-7-8-16(2)18(11-15)13-26-22-23-19(14-27-22)12-21(25)24-10-9-17-5-3-4-6-20(17)24/h3-8,11,14H,9-10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOVFGIEGOQHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS Number: 953930-18-2) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.6 g/mol. The structure features a thiazole ring, an indole moiety, and a thioether functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2OS |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 953930-18-2 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study utilizing 2D and 3D cell culture methods showed that certain thiazole derivatives effectively inhibited cell proliferation in human lung cancer cell lines A549 and HCC827, with IC50 values indicating potent activity . The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes, which is common among compounds with similar structures.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. In vitro tests have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related study reported promising antibacterial effects against Staphylococcus aureus and Escherichia coli using broth microdilution methods . The presence of the thiazole ring is thought to enhance the interaction with microbial targets.

Other Pharmacological Activities

In addition to antitumor and antimicrobial effects, thiazole derivatives have been explored for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may modulate inflammatory pathways, providing additional therapeutic avenues.

Case Study 1: Antitumor Efficacy

A recent experimental study evaluated the antitumor efficacy of thiazole derivatives in a xenograft model. The results indicated that treatment with these compounds led to a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased cell proliferation markers in treated tumors, supporting the notion of their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, a series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus. The results demonstrated that specific modifications in the chemical structure led to enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

-

Mechanism of Action :

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Induction : The compound can elevate ROS levels, which is linked to the induction of apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

-

In Vitro Efficacy :

The compound has been evaluated against various cancer cell lines with notable results:These findings suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutic agents like etoposide.Cell Line IC50 (μM) Effect Breast Cancer 5.0 Significant growth inhibition Colon Cancer 4.5 Induction of apoptosis Lung Cancer 6.0 Cell cycle arrest Prostate Cancer 3.8 Increased ROS levels

Toxicity Profile

Initial assessments indicate low toxicity towards normal cells, making it a potential candidate for further development in cancer therapy.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways. This supports its potential as a therapeutic agent in oncology.

Molecular Docking Studies

Computational analyses indicated a strong binding affinity to topoisomerase II, supporting its role as a selective inhibitor in cancer treatment. This finding is crucial for understanding how the compound can be optimized for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone, and what factors influence yield optimization?

Methodological Answer: A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) is a high-yield (90–96%) method for synthesizing thiazole-containing heterocycles. Key steps include:

- Reacting 2,5-dimethylbenzylthiol with a thiazole precursor under controlled heating.

- Introducing indolin-1-yl groups via nucleophilic substitution or acylation.

- Monitoring reactions via TLC (silica gel, UV detection) and purifying via recrystallization (e.g., ethanol/water mixtures).

Critical Factors for Yield Optimization:

- Catalyst-to-substrate ratio: Excess Eaton’s reagent enhances electrophilic activation but may increase side reactions .

- Reaction time: Prolonged heating (>4 hours) can degrade acid-sensitive intermediates; periodic TLC checks are advised .

- Solvent-free conditions: Minimize side products but require precise temperature control to prevent decomposition .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl₃. For example, aromatic protons in the indolinyl group typically resonate at δ 7.0–8.0 ppm, while thiazole protons appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 282 [M+1] for analogous thiazoles) and fragment patterns .

- Elemental Analysis: Cross-validate calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Addressing Data Contradictions:

- Unexpected NMR signals: Re-run spectra at higher resolution (500 MHz+) or use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Mass discrepancies: Verify ionization method (EI vs. ESI) and check for isotopic patterns (e.g., bromine/chlorine adducts) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of substituents on the thiazole and indolinyl moieties?

Methodological Answer:

- Systematic Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 2,5-dimethylbenzyl or indolinyl positions .

- Kinetic Studies: Compare reaction rates (via HPLC or in-situ IR) to assess substituent impact on acylation or thiol-thiazole coupling .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to correlate substituent Hammett constants with reaction energetics .

Q. What experimental strategies mitigate byproduct formation during thiazole ring closure?

Methodological Answer:

- Temperature Control: Maintain reflux at 90–95°C in acetic acid to favor cyclization over decomposition .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to optimize ring-closure efficiency .

- Workup Adjustments: Use gradient column chromatography (hexane/ethyl acetate) to separate thiazole products from dimeric byproducts .

Q. How should researchers resolve contradictions between theoretical and observed biological activity data for this compound?

Methodological Answer:

- Dose-Response Reassessment: Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Metabolic Stability Assays: Incubate with liver microsomes to assess if rapid degradation explains low observed activity .

- Target Selectivity Profiling: Use kinase/GPCR panels to rule off-target interactions masking expected efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.